molecular formula C21H18N2O2 B4936828 N-{[(diphenylmethyl)amino]carbonyl}benzamide

N-{[(diphenylmethyl)amino]carbonyl}benzamide

Cat. No. B4936828
M. Wt: 330.4 g/mol
InChI Key: NPAGGTDMTHDJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(diphenylmethyl)amino]carbonyl}benzamide, commonly known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to exhibit a range of biological activities that make it a promising candidate for use in various research applications. In

Mechanism of Action

The mechanism of action of DCMF is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DCMF induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In the immune system, DCMF inhibits the production of cytokines and chemokines by inhibiting the activation of NF-κB and other transcription factors. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Biochemical and physiological effects:
DCMF has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, DCMF inhibits angiogenesis and induces apoptosis, leading to the inhibition of tumor growth. In the immune system, DCMF inhibits the production of cytokines and chemokines, leading to a reduction in inflammation. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.

Advantages and Limitations for Lab Experiments

DCMF has several advantages for use in lab experiments, including its ability to selectively target cancer cells, its ability to modulate the immune response, and its cognitive-enhancing effects. However, DCMF also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on DCMF, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research fields, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of DCMF and to identify any potential side effects or toxicity.

Synthesis Methods

DCMF can be synthesized through a multi-step process that involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with benzoyl chloride to form DCMF. The synthesis of DCMF is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DCMF has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, DCMF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, DCMF has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. In neuroscience, DCMF has been shown to enhance memory and learning by increasing the activity of certain neurotransmitters.

properties

IUPAC Name

N-(benzhydrylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGGTDMTHDJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzhydrylcarbamoyl)benzamide

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